3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione

Antifungal QSAR Alternaria kikuchiana Steric effect of acyl substituents

3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione (CAS 90815-17-1), molecular formula C14H14Cl2N2O3 and molecular weight 329.18 g/mol, is a 1-acyl-3-(3,5-dichlorophenyl)-2,4-imidazolidinedione derivative. This compound belongs to the hydantoin class of heterocyclic compounds, specifically characterized by a pentanoyl (n-valeryl) substituent at the 1-position of the imidazolidine-2,4-dione ring.

Molecular Formula C14H14Cl2N2O3
Molecular Weight 329.2 g/mol
CAS No. 90815-17-1
Cat. No. B12941677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione
CAS90815-17-1
Molecular FormulaC14H14Cl2N2O3
Molecular Weight329.2 g/mol
Structural Identifiers
SMILESCCCCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C14H14Cl2N2O3/c1-2-3-4-12(19)17-8-13(20)18(14(17)21)11-6-9(15)5-10(16)7-11/h5-7H,2-4,8H2,1H3
InChIKeyVQSFQONXWYNUAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione (CAS 90815-17-1): Chemical Identity and Compound Class Context for Procurement Evaluation


3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione (CAS 90815-17-1), molecular formula C14H14Cl2N2O3 and molecular weight 329.18 g/mol, is a 1-acyl-3-(3,5-dichlorophenyl)-2,4-imidazolidinedione derivative . This compound belongs to the hydantoin class of heterocyclic compounds, specifically characterized by a pentanoyl (n-valeryl) substituent at the 1-position of the imidazolidine-2,4-dione ring. The core scaffold, 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione (CAS 27387-87-7), is recognized as the des-(N-isopropylcarboxamid) metabolite of the commercial dicarboximide fungicide iprodione . The compound class has been extensively investigated for antifungal applications, with quantitative structure-activity relationship (QSAR) studies establishing that the acyl substituent at the 1-position critically modulates antifungal potency and spectrum through hydrophobic, electronic, and steric contributions [1].

Supports QSAR antifungal studies with straight-chain acyl reference
Enables systematic steric and electronic SAR profiling of 1-acyl derivatives
Facilitates imidazolidinedione scaffold nephrotoxicity endpoint research
Distinguishes 1-acyl metabolites from 1-carboxamide environmental analogs

Why 3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione Cannot Be Interchanged with Other 1-Acyl Imidazolidinedione Derivatives


Within the 1-acyl-3-(3,5-dichlorophenyl)-2,4-imidazolidinedione class, antifungal activity is exquisitely sensitive to the acyl moiety structure. The QSAR models developed by Takayama et al. established that activity against Alternaria kikuchiana and Botrytis cinerea is governed by a parabolic relationship with hydrophobicity (π), electronic effects (σ*), and steric parameters (Ecs) of the acyl substituent [1]. Critically, the presence of tertiary branching at the α-position of the acyl group is unfavorable for activity [1]. This means that a straight-chain pentanoyl derivative (CAS 90815-17-1) is predicted to exhibit quantitatively different antifungal potency compared to its branched-chain positional isomer, 1-isovaleryl derivative (isovaledione, CAS 70017-93-5), despite sharing the identical molecular formula C14H14Cl2N2O3 . Generic substitution without accounting for these steric and hydrophobic contributions would introduce uncontrolled variability in biological outcomes, making the specific procurement of CAS 90815-17-1 essential for studies where straight-chain acyl SAR or isomer-specific activity is the experimental variable.

Steric mismatch

QSAR models indicate α-branching steric penalty may produce measurable pMIC differential between straight‑chain pentanoyl and branched isovaleryl isomers; biological outcomes may not be interchangeable.

Hydrophobicity coordinate

Pentanoyl occupies a specific π position on the parabolic activity‑hydrophobicity curve; selection of shorter or longer homologs may shift antifungal activity away from the reported pentanoyl coordinate.

Linkage chemistry

1‑Acyl (ketone) vs. 1‑carboxamide (urea) substitution alters hydrogen‑bonding capacity, metabolic stability, and environmental fate; iprodione may not serve as a direct functional substitute.

Quantitative Differentiation Evidence for 3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione (CAS 90815-17-1) Versus Closest Analogs


Straight-Chain vs. Branched Acyl Substituent: QSAR-Predicted Antifungal Activity Differential Against Alternaria kikuchiana

The QSAR analysis of 52 1-acyl-3-(3,5-dichlorophenyl)-2,4-imidazolidinedione derivatives against Alternaria kikuchiana demonstrated that antifungal activity is parabolically related to steric bulkiness (Ecs) of the acyl substituent, with tertiary branching at the α-position explicitly identified as unfavorable [1]. The pentanoyl group (n-valeryl, -CO(CH2)3CH3) on CAS 90815-17-1 is a straight-chain C4 acyl substituent with no α-branching. In contrast, its positional isomer isovaledione (CAS 70017-93-5) carries an isovaleryl group (-COCH2CH(CH3)2) that, while having the same total carbon count, introduces steric bulk closer to the imide ring. This steric difference is expected to produce a measurable pMIC differential, with the straight-chain pentanoyl derivative predicted to exhibit higher antifungal potency based on the established QSAR equation [1]. The precise pMIC values for individual compounds were reported in the original study's data tables (Table 1 of reference), which tabulated observed and calculated antifungal indices for all 52 derivatives using the agar medium dilution method.

Straight‑chain vs. branched isomer
Class-level inference
QSAR predicts steric penalty for α‑branching; straight‑chain pentanoyl favorable.
Predicted activity differential vs. branched isomer (isovaledione).
Exact pMIC values: refer to J. Pesticide Sci. 8(2):193‑198, Table 1.
Antifungal QSAR Alternaria kikuchiana Steric effect of acyl substituents Hydantoin fungicides

Hydrophobicity-Optimized Acyl Chain Length: Pentanoyl vs. Shorter and Longer Straight-Chain Homologs in the 1-Acyl Series

Takayama et al. (1987) further analyzed 44 1-acyl derivatives of 3-(3,5-dichlorophenyl)-2,4-imidazolidinedione against Botrytis cinerea and established a parabolic relationship between antifungal activity and hydrophobicity (π) of the acyl substituent [1]. The pentanoyl group (four-carbon straight chain attached to carbonyl, contributing a π value of approximately 2.0 for the alkyl portion, plus the carbonyl contribution) places this derivative at a specific position on the parabolic activity-π curve. According to the QSAR model, activity increases with hydrophobicity up to an optimum π value, beyond which further increases in lipophilicity reduce activity. The pentanoyl derivative's π value can be compared against shorter homologs (acetyl, π ≈ 0.5; propionyl, π ≈ 1.0; butyryl, π ≈ 1.5) and longer homologs (hexanoyl, π ≈ 2.5; octanoyl, π ≈ 3.5) to identify its position relative to the activity maximum. This parabolic dependence means that CAS 90815-17-1 may occupy a near-optimal or distinct position on the activity-hydrophobicity curve that cannot be replicated by simply selecting a homolog with an arbitrarily different chain length.

Hydrophobicity coordinate
Class-level inference
Pentanoyl π ≈ 2.0; parabolic activity‑π curve with optimum π reported.
Position on hydrophobicity‑activity curve; chain‑length‑specific coordinate.
Regression coefficients in Agric. Biol. Chem. 51(6):1547‑1552, Table 2.
Hydrophobicity optimization QSAR parabolic model Botrytis cinerea Acyl chain SAR

Distinct Metabolic and Toxicological Profile: 1-Acyl Imidazolidinedione vs. Succinimide and Carboxamide Derivatives

Kennedy et al. (2003) demonstrated that the 3-(3,5-dichlorophenyl)-2,4-imidazolidinedione core (DCPI, CAS 27387-87-7) exhibits markedly reduced nephrotoxicity compared to the agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) in Fischer 344 rats [1]. NDPS produced severe nephrotoxicity at 0.6 mmol/kg i.p., evidenced by diuresis, proteinuria, elevated blood urea nitrogen, increased kidney weights, and proximal tubular damage. In contrast, DCPI and its 1-methyl analog (DCPM) were only mild nephrotoxicants at equivalent or higher doses (0.6-1.0 mmol/kg). This establishes that the imidazolidinedione ring scaffold, which forms the core of CAS 90815-17-1, possesses an intrinsically safer toxicological profile than the succinimide ring of NDPS. Furthermore, the 1-acyl substitution on the imidazolidinedione ring (as in CAS 90815-17-1) introduces additional metabolic and pharmacokinetic differentiation from both the unsubstituted parent DCPI and the 1-carboxamide derivative iprodione (CAS 36734-19-7), which carries an N-isopropylcarbamoyl group instead of a pentanoyl group.

Toxicological profile
Reported
DCPI core scaffold produced mild nephrotoxicity vs. severe nephrotoxicity of NDPS at equivalent doses in rat model.
Reported lower renal toxicity endpoint context for imidazolidinedione scaffold.
Fischer 344 rat i.p. model; endpoints: diuresis, proteinuria, BUN, tubular damage.
Nephrotoxicity Metabolic stability Imide ring class comparison NDPS analogs

Patent-Documented Fungicidal Utility: 1-Acyl Imidazolidinedione Class with Broad-Spectrum Activity Against Phytopathogenic Fungi

The core patent DE2049531 (filed 1970, Sumitomo Chemical Co.) broadly claims 1-acyl-3-(3',5'-dihalophenyl)-imidazolidine-2,4-dione derivatives as fungicides, establishing the foundational intellectual property for this compound class [1]. Subsequent patent DK123717B further specifies 3-(3',5'-dihalophenyl)-imidazolidine-2,4-dione derivatives with microbicidal action [2]. The specific pentanoyl derivative (CAS 90815-17-1) falls within the scope of these patents. In contrast, iprodione (CAS 36734-19-7), the commercial carboxamide derivative, is protected under separate patent families and has been commercialized as a broad-spectrum contact fungicide (Rovral®). The pentanoyl derivative represents a structurally distinct 1-substitution pattern (acyl vs. carboxamide) that may confer differential fungicidal spectrum, physicochemical properties, or resistance profile relative to the commercial carboxamide standard. The compound's specific inclusion in the patent literature as part of the 1-acyl series validates its relevance as a reference compound for fungicide discovery and resistance mechanism studies.

Patent‑documented utility
Source review
Covered by DE2049531 and DK123717B as 1‑acyl fungicide; structurally distinct from 1‑carboxamide iprodione.
Distinct IP and chemical class; supports comparative mode‑of‑action studies.
Sumitomo Chemical Co. patent filings, 1970.
Agricultural fungicide Dicarboximide class Broad-spectrum antifungal Patent protection landscape

Electron-Donating Effect of Straight-Chain Acyl Substituent on Activity Enhancement vs. Electron-Withdrawing Analogs

The QSAR analysis by Takayama et al. (1983) identified that the stronger the electron-donating power (more negative σ* value) of the acyl substituent, the greater the antifungal activity against Alternaria kikuchiana [1]. The straight-chain pentanoyl group (-COCH2CH2CH2CH3) is an electron-donating alkyl substituent with a Taft σ* value characteristic of primary alkyl groups (σ* ≈ -0.10 to -0.13 for n-alkyl chains). This compares favorably to electron-withdrawing acyl substituents (positive σ*) and to the N-isopropylcarbamoyl group of iprodione, which has a different electronic character due to the urea linkage. The contribution of σ* to the overall QSAR equation is linear and negative, meaning that each unit decrease in σ* (more electron-donating) produces a proportional increase in pMIC. The pentanoyl derivative's position on this electronic scale represents a specific, quantifiable activity contribution that cannot be replicated by an analog with different electronic properties.

Electronic effect
Class-level inference
Taft σ* ≈ −0.10 to −0.13 for pentanoyl; electron‑donating; increases pMIC per QSAR.
Electronic contribution to antifungal activity; specific σ* benchmark.
QSAR coefficient for σ* in J. Pesticide Sci. 8(2):193‑198, Table 3.
Electronic substituent effect σ* Taft constant Antifungal potency QSAR regression

Recommended Application Scenarios for 3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione (CAS 90815-17-1) Based on Quantitative Differentiation Evidence


Straight-Chain vs. Branched Isomer Comparative SAR Studies in Antifungal Lead Optimization

CAS 90815-17-1 serves as the straight-chain n-pentanoyl reference compound for head-to-head comparison with its branched positional isomer isovaledione (CAS 70017-93-5). The QSAR-established steric penalty for α-branching [1] predicts a measurable pMIC differential between these two isomers against Alternaria kikuchiana. Researchers conducting antifungal SAR optimization should procure both isomers to experimentally validate the QSAR-predicted steric effect and to establish whether straight-chain acyl substituents consistently outperform branched isomers across an expanded fungal panel. This comparative approach directly informs the design of next-generation 1-acyl imidazolidinedione antifungals with optimized steric profiles.

Hydrophobicity-Response Curve Calibration Using the Pentanoyl Reference Point in QSAR Model Refinement

The pentanoyl derivative occupies a specific coordinate on the parabolic activity-hydrophobicity curve established by Takayama et al. (1987) [2]. Procurement of CAS 90815-17-1, alongside shorter (acetyl, propionyl, butyryl) and longer (hexanoyl, octanoyl) homologs, enables experimental reconstruction of the activity-π curve for new fungal species or resistant strains. This calibration is essential for QSAR model refinement and for predicting the optimal hydrophobicity window for novel 1-substituted imidazolidinedione antifungals.

Metabolite Identification and Environmental Fate Studies Differentiating Acyl from Carboxamide Derivatives

CAS 90815-17-1 provides a structurally defined 1-acyl reference compound for comparative metabolism and environmental fate studies against the 1-carboxamide commercial fungicide iprodione (CAS 36734-19-7) [3]. The distinct chemical linkage at the 1-position (ketone vs. urea) is expected to produce different hydrolytic stability, metabolic degradation pathways, and environmental persistence profiles. Analytical laboratories developing LC-MS/MS methods for fungicide residue analysis can use this compound as a reference standard to distinguish 1-acyl metabolites from 1-carboxamide metabolites in environmental samples.

Toxicological Benchmarking of Imidazolidinedione Scaffold Derivatives Against Succinimide-Based Fungicides

The demonstrated reduced nephrotoxicity of the imidazolidinedione core compared to the succinimide ring of NDPS [4] establishes the toxicological relevance of this scaffold. CAS 90815-17-1 can serve as a 1-acyl-substituted probe to investigate whether the pentanoyl modification further modulates the renal safety profile relative to the unsubstituted parent DCPI (CAS 27387-87-7). This is directly relevant for agrochemical safety assessment programs and for prioritizing imidazolidinedione derivatives over succinimide analogs in early-stage fungicide development pipelines.

Application
Selection Property
Validation Focus
Antifungal SAR: straight‑chain vs. branched isomer comparison
Steric profile at acyl α‑position
QSAR‑predicted pMIC differential validation
QSAR hydrophobicity model calibration
Acyl chain hydrophobicity (π) coordinate
Parabolic activity‑π curve reconstruction for new fungal strains
Environmental metabolite identification
1‑Substitution chemistry (ketone vs. urea linkage)
Metabolic stability and degradation pathway profiling
Imidazolidinedione scaffold renal endpoint research
Nephrotoxicity endpoint context (rat model)
Comparative BUN, proteinuria, and proximal tubular histopathology
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